molecular formula C17H23N5O2 B2530872 2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034359-36-7

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Cat. No. B2530872
CAS RN: 2034359-36-7
M. Wt: 329.404
InChI Key: NOEFZFWYJIXNAT-UHFFFAOYSA-N
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Description

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
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Scientific Research Applications

Spiroazetidinones Synthesis and Applications

  • Reductive and Oxidative Cleavages: Spiroazetidinones, which are structurally related to the compound , have shown interesting results in reductive and oxidative cleavage reactions. These reactions lead to the formation of products like γ-amino alcohols and oxazolidinones, characterized by analytical and spectral data (Singh & Luntha, 2011).

Anti-Tubercular Agents

  • Novel Azetidinone Derivatives: Research has been conducted on azetidinone derivatives incorporating 1, 2, 4-triazole for anti-tubercular activity. These compounds are designed and developed through in silico modeling and molecular docking. Some azetidinone derivatives have shown promising activity against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).

Pharmacological Synthesis and Evaluation

  • Microwave-Assisted Synthesis: Microwave-assisted synthesis has been applied to create azetidinones and thiazolidinones, demonstrating pharmacological activities like antibacterial and antifungal effects against various pathogens (Mistry & Desai, 2006).

Enantioselective Synthesis

  • Synthesis from D-Glyceraldehyde: Enantioselective synthesis methods have been developed for azetidinone compounds starting from D-glyceraldehyde acetonide. This method showcases the versatility in synthesizing azetidinone derivatives (Matsunaga, Sakamaki, Nagaoka, & Yamada, 1983).

Synthesis of Monobactam Analogs

  • Chemicoenzymatic Approach: A key intermediate for monobactam analogs has been synthesized from azetidinone derivatives. These compounds have shown effectiveness against gram-negative bacteria and stability to β-lactamases (Haruo et al., 1988).

Anti-Tubercular Lead Expansion

  • Designing Selective Inhibitors: A series of ethanone and ethyl carboxylate derivatives, based on bioisosteric replacement of an antitubercular agent, have been synthesized. Some showed significant in vitro activity against Mycobacterium tuberculosis, with potential as selective inhibitors for therapeutic applications in tuberculosis (Sharma et al., 2019).

Antibacterial and Antifungal Activity

  • Schiff Bases and Azetidinones Synthesis: Schiff bases and azetidinones derived from quinazolin-4(3H)-one have been synthesized and screened for antibacterial and antifungal activities. Compounds with chloro and methoxy groups exhibited notable antimicrobial activity (Patel & Patel, 2011).

properties

IUPAC Name

2-(benzotriazol-1-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-14-6-8-20(9-7-14)13-10-21(11-13)17(23)12-22-16-5-3-2-4-15(16)18-19-22/h2-5,13-14H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOEFZFWYJIXNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

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